molecular formula C22H16BrClN2OS B11532126 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

Cat. No.: B11532126
M. Wt: 471.8 g/mol
InChI Key: YQTINDIOVJIGMM-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound featuring a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves a multi-step process:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Aldol Condensation: The benzothiazole derivative is then subjected to an aldol condensation with 3-(1,3-benzothiazol-2-yl)benzaldehyde in the presence of a base to form the imine linkage.

    Halogenation: The final step involves the bromination and chlorination of the phenol ring using bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The halogen atoms (bromine and chlorine) on the phenol ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of diseases such as cancer and tuberculosis .

Medicine

Medicinally, the compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In industry, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
  • 3-(1,3-benzothiazol-2-yl)-2-phenylbenzaldehyde

Uniqueness

Compared to similar compounds, 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol stands out due to its specific halogenation pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for unique substitution reactions and potential interactions with biological targets .

Properties

Molecular Formula

C22H16BrClN2OS

Molecular Weight

471.8 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C22H16BrClN2OS/c1-12-16(21(27)19(23)13(2)20(12)24)11-25-15-7-5-6-14(10-15)22-26-17-8-3-4-9-18(17)28-22/h3-11,27H,1-2H3

InChI Key

YQTINDIOVJIGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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